2-(5-Methylthiophen-2-yl)cyclohexan-1-ol
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Overview
Description
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16OS It is a cyclohexanol derivative where the cyclohexane ring is substituted with a 5-methylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 5-methylthiophene.
Grignard Reaction: A Grignard reagent is prepared from 5-methylthiophene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: The major product is 2-(5-Methylthiophen-2-yl)cyclohexanone.
Reduction: The major product is 2-(5-Methylthiophen-2-yl)cyclohexane.
Substitution: Depending on the substituent introduced, various substituted thiophene derivatives can be formed.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
- 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate
Uniqueness
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct chemical and biological properties
Biological Activity
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is a compound of growing interest due to its potential biological activities. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexanol core substituted with a 5-methylthiophene group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from thiophene have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 10 µg/mL |
Compound B | E. coli | 20 µg/mL |
Compound C | C. albicans | 15 µg/mL |
These findings suggest that the thiophene moiety contributes significantly to the antimicrobial efficacy of related compounds .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of compounds with similar structural features. For example, derivatives containing thiophene rings have been reported to inhibit pro-inflammatory cytokines in vitro, indicating a promising avenue for treating inflammatory diseases.
Case Study:
A study demonstrated that a thiophene derivative reduced levels of TNF-alpha and IL-6 in macrophage cell lines, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the thiophene ring or cyclohexanol core can enhance or diminish activity.
Table 2: SAR Analysis of Related Compounds
Modification | Biological Activity Change |
---|---|
Addition of halogen to thiophene | Increased antimicrobial activity |
Alkyl substitution on cyclohexanol | Enhanced anti-inflammatory effects |
These modifications are critical for optimizing the pharmacological properties of the compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a favorable metabolic profile. However, further toxicological assessments are necessary to determine safety margins.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h6-7,9-10,12H,2-5H2,1H3 |
InChI Key |
OBPWOFYEWPRLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCC2O |
Origin of Product |
United States |
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